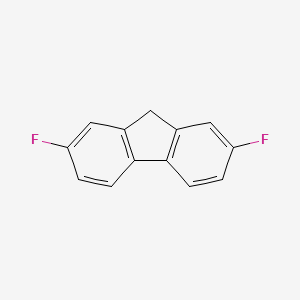
2,7-Difluor-9H-Fluoren
Übersicht
Beschreibung
2,7-Difluoro-9H-Fluorene is a monomer that has been analyzed by a variety of techniques . It has been shown to have high volatility, with an estimated boiling point of 168°C . 2,7-Difluoro-9H-Fluorene undergoes oxidation and polymerization reactions at temperatures greater than 230°C .
Synthesis Analysis
A practical synthesis of 1,8-difluorofluorenone and of its (2,7)-dibromo and (2,4,5,7)-tetrabromo derivatives has been developed . Fluorinated fluorenones are the starting materials for polyhalogenated dibenzochrysenes as well as for geodesic hydrocarbons .Molecular Structure Analysis
The molecular formula of 2,7-Difluoro-9H-Fluorene is C13H8F2 . The average mass is 202.199 Da and the mono-isotopic mass is 202.059402 Da .Chemical Reactions Analysis
2,7-Difluoro-9H-Fluorene undergoes oxidation and polymerization reactions at temperatures greater than 230°C .Physical And Chemical Properties Analysis
2,7-Difluoro-9H-Fluorene has a high volatility, with an estimated boiling point of 168°C . It has a density of 1.289g/cm3 , and a flash point of 114.1ºC .Wirkmechanismus
Target of Action
Fluorene derivatives have been known to exhibit significant pharmaceutical potential .
Mode of Action
It’s worth noting that certain fluorene derivatives have shown remarkable activity against specific cancer cell lines . The binding interaction of these synthesized compounds with the active sites of enzymes like dihydrofolate reductase has been identified .
Biochemical Pathways
Fluorene derivatives have been associated with anticancer and antimicrobial activities against multidrug-resistant strains .
Pharmacokinetics
The compound’s molecular weight, density, and boiling point, which can influence its bioavailability, have been reported .
Result of Action
Certain fluorene derivatives have shown remarkable activity against specific cancer cell lines .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,7-Difluoro-9h-fluorene in lab experiments is its high purity and stability. 2,7-Difluoro-9h-fluorene is also relatively easy to synthesize and can be obtained in good yield. However, one limitation of using 2,7-Difluoro-9h-fluorene is its relatively low solubility in common organic solvents, which can make it difficult to work with in some applications.
Zukünftige Richtungen
There are many potential future directions for research on 2,7-Difluoro-9h-fluorene. One area of interest is its potential as an anti-inflammatory agent for the treatment of diseases such as arthritis. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other drugs. 2,7-Difluoro-9h-fluorene also has potential applications in the field of organic electronics, including photovoltaic devices and organic light-emitting diodes.
In conclusion, 2,7-Difluoro-9h-fluorene is a promising compound with a range of potential scientific research applications. Its anti-inflammatory, anti-tumor, and anti-oxidant properties make it a promising candidate for the development of new drugs and therapies. Its potential for use in photovoltaic devices and organic electronics also makes it an interesting area of research. Further studies are needed to fully understand the mechanism of action of 2,7-Difluoro-9h-fluorene and to explore its potential in these and other applications.
Wissenschaftliche Forschungsanwendungen
Organische Leuchtdioden (OLEDs)
2,7-Difluor-9H-Fluoren wird als Vorlage für die N-Carbazol-gekappten Oligofluorene verwendet, die als potenzielle Lochtransportmaterialien für organische Leuchtdioden (OLEDs) in Frage kommen . OLEDs werden in verschiedenen Anwendungen eingesetzt, z. B. in Displays von Mobilgeräten und Fernsehgeräten.
Synthese konjugierter Polymere
Diese Verbindung wird auch bei der Synthese von konjugierten Polymeren verwendet . Konjugierte Polymere sind eine Art von Polymeren, die eine Hauptkette aus alternierenden Einfach- und Doppelbindungen aufweisen, was ihnen einzigartige elektronische Eigenschaften verleiht. Sie werden in verschiedenen Anwendungen eingesetzt, z. B. in organischen Solarzellen und Transistoren.
Markierungsfreie DNA-Mikroarrays
This compound wird bei der Herstellung eines bestimmten Typs von konjugierten Polymeren verwendet, Poly [9,9’-bis (6’'-N,N,N-trimethylammonium)hexyl)fluoren-co-alt-4,7- (2,1,3-Benzothiadiazol) dibromid] (PFBT), das in markierungsfreien DNA-Mikroarrays verwendet wird . DNA-Mikroarrays werden in verschiedenen biologischen Forschungsanwendungen eingesetzt, z. B. in der Genexpressionsprofilierung und dem Nachweis von genetischen Mutationen.
Blaue Photolumineszenzmaterialien
Diese Verbindung wird bei der Herstellung von blauen, photolumineszierenden, unsymmetrisch substituierten Polyfluorenen verwendet . Diese Materialien werden in verschiedenen Anwendungen eingesetzt, z. B. in blauen Leuchtdioden (LEDs) und blauen organischen Leuchtdioden (OLEDs).
Synthese dendritischer Monomere
This compound wird bei der Herstellung von 2,7-Dibromfluoren-Monomeren verwendet, die Benzylether-Dendrone (Generationen 1, 2 und 3) in der 9,9’-Position des Fluorenrings enthalten . Diese dendritischen Monomere werden bei der Synthese von dendritischen Polymeren verwendet, die Anwendungen in verschiedenen Bereichen wie der Wirkstoffabgabe und der Katalyse finden.
Mutagenitätsstudien
This compound hat sich im Typhimurium-Test als mutagen erwiesen . Dieser Test wird in der genetischen Toxikologie verwendet, um das mutagene Potenzial chemischer Verbindungen zu testen.
Safety and Hazards
Eigenschaften
IUPAC Name |
2,7-difluoro-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDBYDSPAZGULI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)C3=C1C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288579 | |
| Record name | 2,7-difluoro-9h-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2195-50-8 | |
| Record name | NSC56688 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,7-difluoro-9h-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




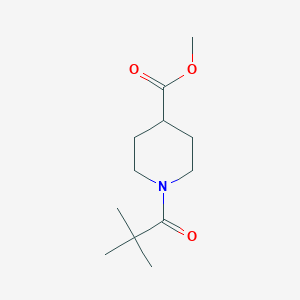
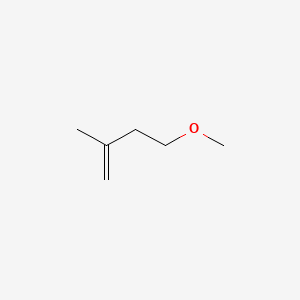
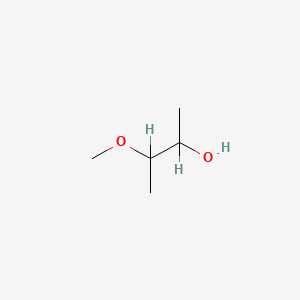

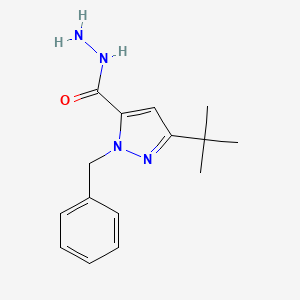


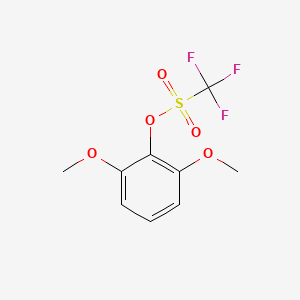
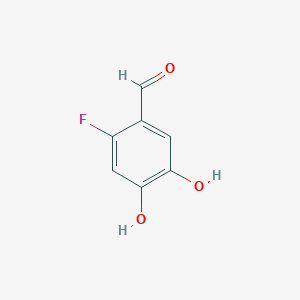
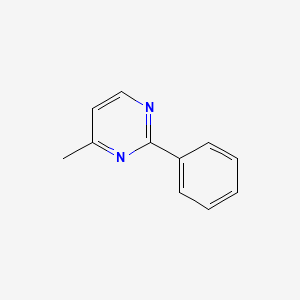
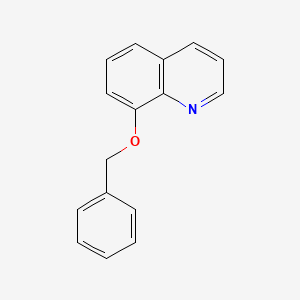

![(2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate](/img/structure/B1605164.png)